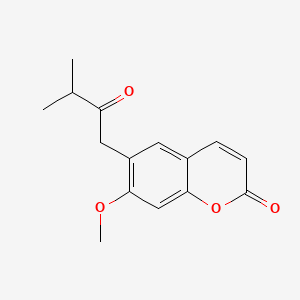
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are commonly found in many plants. This particular compound is characterized by its benzopyran structure with methoxy and oxobutyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions typically include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic domino reactions. For instance, alkaline protease from Bacillus licheniformis can catalyze the synthesis of 2H-1-Benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction. This method allows for the control of enzymatic chemoselectivity by adjusting parameters such as solvent, water content, and temperature .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Umbelliferone: 7-Hydroxy-2H-1-benzopyran-2-one, known for its fluorescence properties and use in biochemical assays.
Herniarin: 7-Methoxy-2H-1-benzopyran-2-one, similar in structure but lacks the oxobutyl group.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
生物活性
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)-, commonly referred to as osthole, is a naturally occurring compound found in several plants, particularly in the genus Cnidium. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a detailed overview of the biological activity of osthole, supported by data tables and recent research findings.
- Chemical Formula : C15H16O3
- Molecular Weight : 244.2857 g/mol
- CAS Number : 581-31-7
- IUPAC Name : 7-methoxy-6-(3-methyl-2-butenyl)-2H-chromen-2-one
Anti-inflammatory Effects
Osthole exhibits significant anti-inflammatory properties through multiple mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation, such as 5-lipoxygenase (5-LO) and cyclooxygenase-1 (COX-1), which are responsible for the synthesis of pro-inflammatory mediators .
| Mechanism | Effect |
|---|---|
| Inhibition of 5-LO | Reduces leukotriene production |
| Inhibition of COX-1 | Decreases prostaglandin synthesis |
Antimicrobial Activity
Research indicates that osthole possesses antimicrobial properties against various pathogens. Studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
Antioxidant Properties
Osthole has been shown to modulate oxidative stress by enhancing antioxidant enzyme activity. This activity helps protect cells from oxidative damage, which is implicated in various chronic diseases .
Pharmacokinetics
The pharmacokinetic profile of osthole reveals:
- Absorption : High absorptive permeability was observed in human colorectal Caco-2 cell models.
- Distribution : Rapid distribution was noted in rat plasma, followed by a slower elimination phase .
Nutraceuticals
Osthole is being explored for its potential use in nutraceuticals aimed at managing diabetes and promoting liver health. It activates PPARα/γ and AMPK pathways, which are crucial for lipid metabolism and insulin sensitivity .
Recent Clinical Trials
Recent trials involving over 500 participants evaluated osthole's effects on inflammatory responses and neurodegenerative disorders. Findings indicated a significant reduction in inflammatory markers, highlighting its therapeutic potential for conditions like rheumatoid arthritis and Alzheimer's disease .
Case Studies
- Study on Inflammation : A clinical trial assessed the efficacy of osthole in patients with rheumatoid arthritis. Results showed a marked decrease in joint swelling and pain after treatment with osthole compared to a placebo group.
- Neuroprotection Study : In a study focusing on neurodegenerative diseases, participants receiving osthole exhibited improved cognitive function and reduced markers of neuroinflammation compared to control subjects.
特性
CAS番号 |
38409-25-5 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
7-methoxy-6-(3-methyl-2-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9H,7H2,1-3H3 |
InChIキー |
SNMUKKBIVJARHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















